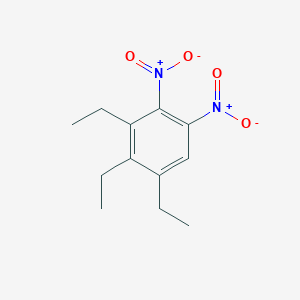

1,2,3-Triethyl-4,5-dinitrobenzene

Description

Properties

CAS No. |

146933-74-6 |

|---|---|

Molecular Formula |

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

1,2,3-triethyl-4,5-dinitrobenzene |

InChI |

InChI=1S/C12H16N2O4/c1-4-8-7-11(13(15)16)12(14(17)18)10(6-3)9(8)5-2/h7H,4-6H2,1-3H3 |

InChI Key |

POFQDIGYANWWMR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1CC)CC)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Triethyl-4,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration of triethylbenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to control reaction conditions and ensure safety. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Triethyl-4,5-dinitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonating agents under acidic conditions.

Major Products Formed:

Reduction: The reduction of nitro groups results in the formation of 1,2,3-triethyl-4,5-diaminobenzene.

Substitution: Electrophilic substitution can lead to various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2,3-Triethyl-4,5-dinitrobenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2,3-Triethyl-4,5-dinitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Ethyl groups in this compound increase steric hindrance and lipophilicity compared to methyl (2,6-DNT) or chloro (Tecnazene) groups. This may reduce reactivity in nucleophilic substitution but enhance solubility in nonpolar matrices .

- Electronic Effects : Nitro groups at 4,5 positions create a meta-directing electronic environment, differing from the para-nitro orientation in 1,2,3-Trichloro-4,6-dinitrobenzene, which influences regioselectivity in further functionalization .

- Applications : While Tecnazene and 1,2,3-Trichloro-4,6-dinitrobenzene are used in agrochemicals and antifouling coatings, respectively, this compound’s bulkier structure may limit its utility in these domains but could favor niche applications in polymer stabilizers or specialty explosives .

Stability and Reactivity

- Air Sensitivity : Unlike 4,5-dialkoxybenzene-1,2-diamine derivatives (which are air-sensitive due to amine oxidation), this compound’s nitro groups likely confer greater stability under ambient conditions .

- Synthetic Pathways : The compound’s synthesis may parallel methods for benzimidazole derivatives (e.g., starting from nitrobenzene precursors via sequential alkylation and nitration), though the triethyl substitution requires careful control to avoid steric interference .

Physicochemical Properties

- Molecular Weight : The triethyl substitution results in a higher molecular weight (280.27 g/mol) compared to dinitrotoluenes (~182.13 g/mol) or Tecnazene (~271.85 g/mol), impacting volatility and diffusion rates .

- Thermal Stability: Nitroaromatics with bulky alkyl groups often exhibit lower thermal stability than chlorinated analogs due to weaker C–NO₂ bonds, though empirical data for this specific compound is lacking .

Research Findings and Gaps

- Antimicrobial Activity: While thienopyrimidine derivatives (e.g., compound 14 in ) show antimicrobial properties, this compound’s bioactivity remains unexplored.

- Environmental Impact: Unlike dinitrotoluenes, which are regulated pollutants, the environmental fate of triethyl-nitrobenzenes is unknown. Their persistence in ecosystems may correlate with alkyl chain length and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.